Convenient synthesis of thiolated 2,7-disubstituted tropones via double C–N bond cleavage of tropinone derivatives†
Organic & Biomolecular Chemistry Pub Date: 2023-11-15 DOI: 10.1039/D3OB01835K
Abstract
A range of 2,4-dialkylidenetropinone-derived quaternary ammonium salts smoothly reacted with thiols in the presence of tributylamine, delivering structurally diverse thiolated 2,7-disubstituted tropones in moderate to excellent yields with high site selectivity. The reaction employs readily available feedstocks and reagents, is free of transition metals, tolerates various functional groups, and can be easily scaled up.
Recommended Literature
- [1] Vault, viral, and virus-like nanoparticles for targeted cancer therapy
- [2] Disordered peptide chains in an α-C-based coarse-grained model†
- [3] Contents list
- [4] Facile synthesis of glycerol carbonate via glycerolysis of urea catalysed by silicotungstates impregnated into MCM-41
- [5] The determination of thiourea by oxidation with selenious acid
- [6] Melamine–graphene epoxy nanocomposite based die attach films for advanced 3D semiconductor packaging applications†
- [7] Applications of magnetic and electromagnetic forces in micro-analytical systems
- [8] Engineering coordination architecture by hydrothermal synthesis; preparation, X-ray crystal structure and magnetic behaviour of the coordination solid [Mn3{C6H3(CO2)3-1,3,5}2]
- [9] Photonics-on-a-chip: recent advances in integrated waveguides as enabling detection elements for real-world, lab-on-a-chip biosensing applications
- [10] Measurement of enthalpies and entropies of activation as a function of pairwise distance for the pairwise relative diffusion of SrI2 in water over lengthscales from 6 Što 40 ņ
Journal Name:Organic & Biomolecular Chemistry
Research Products
-
CAS no.: 107016-79-5
-
CAS no.: 126840-22-0